molecular formula C5H8ClN3O B014410 5-Methylcytosine hydrochloride CAS No. 58366-64-6

5-Methylcytosine hydrochloride

Cat. No.: B014410
CAS No.: 58366-64-6
M. Wt: 161.59 g/mol
InChI Key: ANWMULVRPAUPJT-UHFFFAOYSA-N
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Description

5-Methylcytosine hydrochloride: is a methylated form of the DNA base cytosine. It is a significant epigenetic marker involved in the regulation of gene expression, genomic imprinting, and inhibition of transposable elements. The compound is closely associated with translational fidelity and tRNA recognition .

Biochemical Analysis

Biochemical Properties

5-Methylcytosine hydrochloride is involved in several biochemical reactions, primarily through its role in DNA methylation. This compound interacts with DNA methyltransferases (DNMTs), which catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the fifth carbon of cytosine . The interaction between this compound and DNMTs is crucial for maintaining DNA methylation patterns, which are essential for normal development and cellular differentiation. Additionally, this compound can be oxidized by ten-eleven translocation (TET) enzymes to form 5-hydroxymethylcytosine, further influencing gene expression and cellular functions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays a pivotal role in regulating gene expression by modulating the accessibility of transcription factors to DNA . This compound can influence cell signaling pathways, such as those involved in cell proliferation, differentiation, and apoptosis. For instance, the presence of this compound in promoter regions of genes can lead to transcriptional repression, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and various proteins. This compound binds to specific DNA sequences, altering the chromatin structure and influencing gene expression . The methylation of cytosine residues by this compound can inhibit the binding of transcription factors and other regulatory proteins, leading to gene silencing . Additionally, the oxidation of this compound by TET enzymes can result in the formation of 5-hydroxymethylcytosine, which can further modulate gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its effects can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, this compound can undergo degradation, leading to changes in its ability to regulate gene expression and cellular functions. Long-term studies have shown that the stability of this compound is crucial for maintaining its biological activity and ensuring consistent experimental results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modulate gene expression and cellular functions without causing significant toxicity . At high doses, this compound can lead to adverse effects, such as DNA damage, apoptosis, and impaired cellular metabolism . Threshold effects have been observed, where the biological activity of this compound is dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role in DNA methylation and demethylation . This compound interacts with DNMTs and TET enzymes, which regulate the addition and removal of methyl groups on cytosine residues . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function . Additionally, this compound can be incorporated into RNA molecules, further modulating protein synthesis and cellular responses to environmental stimuli .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . This compound can be actively transported into the nucleus, where it interacts with DNA and regulatory proteins . Additionally, this compound can be distributed to different cellular compartments, such as the cytoplasm and mitochondria, influencing its localization and accumulation . The transport and distribution of this compound are essential for its biological activity and regulatory functions .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA methylation and gene expression . This compound can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may influence RNA methylation and protein synthesis . The localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylcytosine hydrochloride can be synthesized through the methylation of cytosine. The methylation process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective methylation at the 5th position of the cytosine ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and commercial use .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylcytosine can undergo oxidation to form 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.

    Reduction: Although less common, reduction reactions can convert 5-Methylcytosine back to cytosine under specific conditions.

    Substitution: 5-Methylcytosine can participate in substitution reactions where the methyl group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Methylcytosine is unique due to its role as a stable epigenetic marker that directly influences gene expression and cellular differentiation. Unlike its oxidized derivatives, which are intermediates in the DNA demethylation process, 5-Methylcytosine serves as a long-term regulatory element in the genome .

Properties

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWMULVRPAUPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

554-01-8 (Parent)
Record name 5-Methylcytosine hydrochloride
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DSSTOX Substance ID

DTXSID30207085
Record name 5-Methylcytosine hydrochloride
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Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 5-Methylcytosine hydrochloride
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CAS No.

58366-64-6
Record name 2(1H)-Pyrimidinone, 6-amino-5-methyl-, hydrochloride (1:1)
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Record name 5-Methylcytosine hydrochloride
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Record name 5-Methylcytosine hydrochloride
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Record name 4-amino-5-methyl-1H-pyrimidin-2-one hydrochloride
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Record name 5-METHYLCYTOSINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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